N'-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]ethanediamide
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Overview
Description
N’-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]ethanediamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a 3-methylphenyl group and a morpholine ring attached to an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]ethanediamide typically involves the following steps:
Formation of the Ethanediamide Backbone: The ethanediamide backbone can be synthesized through the reaction of ethylenediamine with acetic anhydride under controlled conditions.
Introduction of the 3-Methylphenyl Group: The 3-methylphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3-methylbenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction using morpholine and a suitable leaving group on the ethanediamide backbone.
Industrial Production Methods
Industrial production of N’-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]ethanediamide may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the 3-methylphenyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can occur at the amide functional groups, potentially converting them to amines.
Substitution: Nucleophilic substitution reactions can take place at the morpholine ring or the ethanediamide backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the 3-methylphenyl group may yield 3-methylbenzoic acid, while reduction of the amide groups may produce corresponding amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N’-(3-methylphenyl)-N-[2-(piperidin-4-yl)ethyl]ethanediamide: Similar structure with a piperidine ring instead of a morpholine ring.
N’-(3-methylphenyl)-N-[2-(pyrrolidin-4-yl)ethyl]ethanediamide: Contains a pyrrolidine ring instead of a morpholine ring.
Uniqueness
N’-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]ethanediamide is unique due to the presence of the morpholine ring, which may impart distinct chemical and biological properties compared to similar compounds with different ring structures.
Biological Activity
N'-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]ethanediamide is a synthetic compound belonging to the class of oxamides. Its unique structure, featuring a 3-methylphenyl group and a morpholine ring, suggests potential biological activities. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H22N4O, with a molecular weight of approximately 278.36 g/mol. The compound can be represented by the following structural formula:
Potential Therapeutic Applications
- Antitumor Activity : Compounds with similar structures have been investigated for their antitumor properties. For instance, studies indicate that morpholine-containing compounds exhibit cytotoxic effects against various cancer cell lines.
- Neuroprotective Effects : Morpholine derivatives are often explored for their neuroprotective properties, potentially aiding in conditions such as neurodegenerative diseases.
- Antimicrobial Properties : Some oxamide derivatives demonstrate antimicrobial activity, suggesting that this compound may also possess similar properties.
Case Studies
- Antitumor Activity : In a study examining the antitumor effects of oxamide derivatives, compounds similar to this compound were shown to inhibit tumor growth in vitro and in vivo models. The mechanism was linked to apoptosis induction in cancer cells .
- Neuroprotective Studies : Research on morpholine derivatives indicated their potential in protecting neuronal cells from oxidative stress-induced damage. The protective effect was attributed to the modulation of antioxidant enzyme levels .
- Antimicrobial Studies : A recent investigation into various oxamide compounds highlighted their efficacy against Gram-positive bacteria, showcasing the potential for developing new antimicrobial agents based on this structural framework .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
N'-(3-methylphenyl)-N-(2-morpholin-4-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-12-3-2-4-13(11-12)17-15(20)14(19)16-5-6-18-7-9-21-10-8-18/h2-4,11H,5-10H2,1H3,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEANEFWHCPUPDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCCN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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